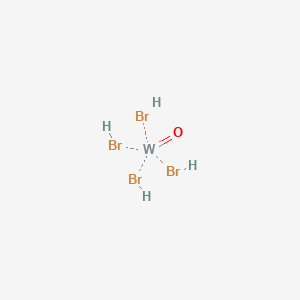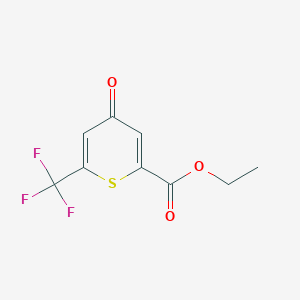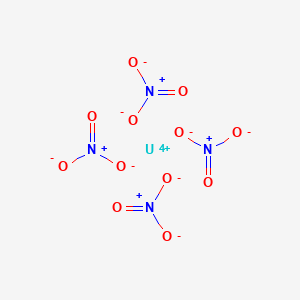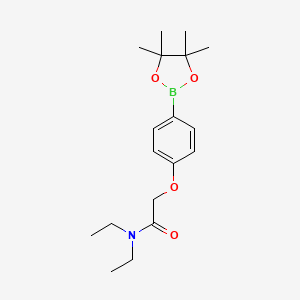
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a benzene ring substituted with an aminoiminomethylthio group, a propoxy group, and an acetic acid methyl ester group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzene ring substituents:
Acetic acid methyl ester formation: This step involves esterification of the acetic acid group using methanol and an acid catalyst.
Final assembly: The final step involves combining the substituted benzene ring with the acetic acid methyl ester under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(((Aminoiminomethyl)thio)methyl)-4-butoxybenzeneacetic acid methyl ester monohydrochloride: Similar structure but with a butoxy group instead of a propoxy group.
2-(6-Amino-3-imino-3H-xanthen-9-yl)benzoic acid methyl ester monohydrochloride: Different core structure but similar functional groups.
Uniqueness
3-(((Aminoiminomethyl)thio)methyl)-4-propoxybenzeneacetic acid methylester monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
42024-63-5 |
|---|---|
Molekularformel |
C14H21ClN2O3S |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
[amino-[[5-(2-methoxy-2-oxoethyl)-2-propoxyphenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C14H20N2O3S.ClH/c1-3-6-19-12-5-4-10(8-13(17)18-2)7-11(12)9-20-14(15)16;/h4-5,7H,3,6,8-9H2,1-2H3,(H3,15,16);1H |
InChI-Schlüssel |
AJRODWWJXBNZOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)CC(=O)OC)CSC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)

